molecular formula C17H17NO6S B1208888 2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid

2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid

Cat. No. B1208888
M. Wt: 363.4 g/mol
InChI Key: IQGHPUPMOUUHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid is a glutamic acid derivative.

Scientific Research Applications

Antineoplastic Activities

A range of novel 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives, including the parent compound 2-(4-methylphenylsulfonamido)pentanedioic acid, have been synthesized and evaluated for antineoplastic (anticancer) activities. These compounds exhibited promising in vitro and in vivo antineoplastic activity against several human cancer cell lines, such as breast cancer (MCF-7), leukemia (K-562), ovarian cancer (OVACAR-3), human colon adenocarcinoma (HT-29), and human kidney carcinoma (A-498). Specific derivatives like ureide, anilide, p-nitroanilide, and o-bromoanilide showed notable effectiveness in these tests (Dutta, Ray, & Nagarajan, 2014) (Dutta, Ravali, Ray, & Nagarajan, 2015).

Gelation Properties and Applications

The isosteric substitution of the amide group by a sulfonamide moiety in gelators, specifically in (S)-2-stearamidopentanedioic acid (C18-Glu), led to the creation of (S)-2-(octadecylsulfonamido)pentanedioic acid (Sulfo-Glu). This modification resulted in gels with lower formation concentrations, faster gelation times, and higher thermal-mechanical stabilities across various solvents, including water. These gels showed potential for biomedical applications, such as controlled drug release, due to their improved properties and non-toxic nature in vitro (Alegre‐Requena et al., 2020).

Radiopacity Enhancement for Imaging Applications

An iodinated derivative of a similar molecular structure, 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, was synthesized and demonstrated significant radiopacity, making it a candidate for X-ray imaging applications. This compound's high iodine content, noncytotoxic nature, and substantial radiopacity suggest potential use in clinical imaging scenarios (Gopan, Susan, Jayadevan, & Joseph, 2021).

properties

Product Name

2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid

Molecular Formula

C17H17NO6S

Molecular Weight

363.4 g/mol

IUPAC Name

2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid

InChI

InChI=1S/C17H17NO6S/c19-16(20)11-10-15(17(21)22)18-25(23,24)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15,18H,10-11H2,(H,19,20)(H,21,22)

InChI Key

IQGHPUPMOUUHPP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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